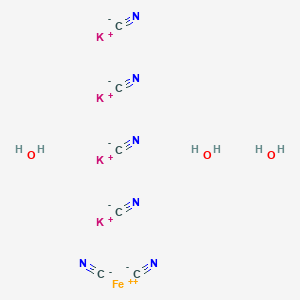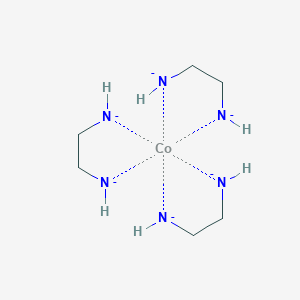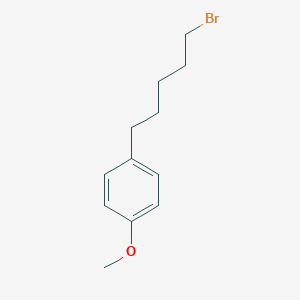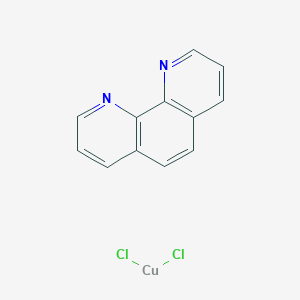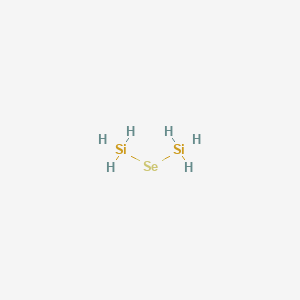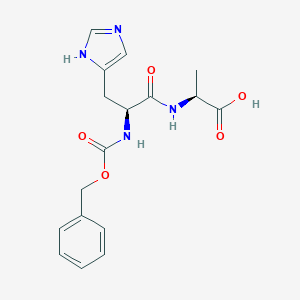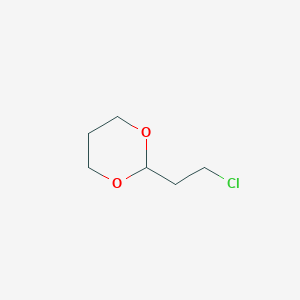
2-(3,5-Dimethyladamantan-1-yl)acetic acid
Overview
Description
2-(3,5-Dimethyladamantan-1-yl)acetic acid is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinitiated Oxidation : Research indicates that 1,3-dimethyladamantane, a related compound to 2-(3,5-Dimethyladamantan-1-yl)acetic acid, undergoes photoinitiated oxidation in acetonitrile solutions. This reaction, catalyzed by various metal complexes, results in products like ketones, alcohols, and keto alcohols, suggesting potential applications in synthetic organic chemistry and catalysis (Nekhayev, Zaikin, & Bagrii, 1995).
Iron Overload Disease Treatment : A study demonstrated that conjugates of desferrioxamine B (DFOB) with derivatives of adamantane, including 3,5-dimethyladamantane-1-carboxylic acid, could be used as agents for treating iron overload diseases. These compounds showed increased Fe(III) mobilization efficacy compared to DFOB alone, indicating their potential in therapeutic applications (Liu et al., 2010).
Synthesis and Characterization of Memantine Hydrochloride : Memantine hydrochloride, synthesized from 1,3-dimethyladamantane, has been characterized for its structure. This process could potentially be applied to the synthesis of compounds related to this compound (Song Yi-li, 2007).
Antitumor Activity of Silver Complexes : Recent research has shown that silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetic acid, including those derived from 3,5-dimethyl-pyrazol-1-yl acetic acid, exhibit significant antitumor activity, especially against small-cell lung carcinoma. This suggests potential applications in cancer therapy (Pellei et al., 2023).
Industrial Scale Production of Alzheimer’s Drug : The industrial-scale synthesis of 1-Amino-3,5-dimethyladamantane hydrochloride, an anti-Alzheimer's drug, from 1,3-dimethyladamantane, presents a cost-saving process. This process could be adapted for the synthesis of related compounds like this compound (Nguyen et al., 2022).
Catalytic Radical Addition : The radical addition of 1,3-dimethyladamantane to diethyl acetylenedicarboxylate, catalyzed by N-hydroxyphthalimide and Co species, results in different adducts including ethyl 2-(3,5-dimethyladamantyl)-2-oxoethanoate. This indicates potential catalytic applications in organic synthesis (Kagayama et al., 2006).
Hydroxylation of Polycyclic Alkanes : 1,3-Dimethyladamantane can be converted into mono- and dihydroxy adamantanes using molecular oxygen, catalyzed by N-hydroxyphthalimide and cobalt salts. This process may be relevant to the modification of similar structures like this compound (Ishii et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is commonly used as an organic reagent and pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an organic reagent, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
Given its use as a pharmaceutical intermediate, it may be involved in the synthesis of various drugs, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility in water is reported to be low , which could impact its bioavailability and distribution in the body.
Result of Action
As an organic reagent and pharmaceutical intermediate, its effects would likely depend on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,5-Dimethyladamantan-1-yl)acetic acid . For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions help maintain its stability and efficacy.
Properties
IUPAC Name |
2-(3,5-dimethyl-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXJVUIQUYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398982 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14202-14-3 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
